molecular formula C29H21FN2O3 B12637063 5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12637063
M. Wt: 464.5 g/mol
InChI Key: WYEYBWIORLZCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have gained significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds .

Scientific Research Applications

5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

Uniqueness

What sets 5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione apart is its unique combination of fluorophenyl and triphenyl groups attached to the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C29H21FN2O3

Molecular Weight

464.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-2,3,3a-triphenyl-3,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C29H21FN2O3/c30-22-16-18-23(19-17-22)31-27(33)26-29(28(31)34,21-12-6-2-7-13-21)25(20-10-4-1-5-11-20)32(35-26)24-14-8-3-9-15-24/h1-19,25-26H

InChI Key

WYEYBWIORLZCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3(C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.